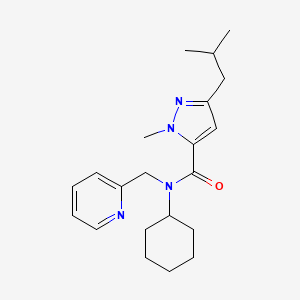![molecular formula C21H24FN3O2 B5503650 2-{[4-(cyclohexylcarbonyl)-1-piperazinyl]carbonyl}-8-fluoroquinoline](/img/structure/B5503650.png)
2-{[4-(cyclohexylcarbonyl)-1-piperazinyl]carbonyl}-8-fluoroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-(cyclohexylcarbonyl)-1-piperazinyl]carbonyl}-8-fluoroquinoline is a useful research compound. Its molecular formula is C21H24FN3O2 and its molecular weight is 369.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.18525518 g/mol and the complexity rating of the compound is 544. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photochemistry
Research has investigated the photochemical behaviors of fluoroquinoline derivatives, revealing insights into the substitution reactions and photostability under different conditions. For instance, Mella, Fasani, and Albini (2001) studied the photochemistry of ciprofloxacin, a related fluoroquinoline, highlighting low-efficiency substitution reactions and the impact of environmental conditions on photodegradation pathways M. Mella, E. Fasani, & A. Albini, 2001.
Antimicrobial Activity
The antimicrobial efficacy of fluoroquinoline derivatives has been a significant area of research. Ziegler et al. (1990) synthesized novel fluoroquinoline compounds, demonstrating in vitro antibacterial activity comparable to ciprofloxacin, a well-known antibiotic, suggesting potential applications in treating bacterial infections C. Ziegler et al., 1990.
Chemical Synthesis and Structural Analysis
Further studies have focused on the synthesis and structural elucidation of fluoroquinoline derivatives to explore their potential applications. For example, Xiaoming Zhang et al. (2018) designed and synthesized novel tetrahydroquinoline compounds, demonstrating good antifungal activity against Valsa mali, suggesting their utility as fungicides Xiaoming Zhang et al., 2018.
Molecular Interactions and Biological Activities
Investigations into the molecular interactions and biological activities of fluoroquinoline derivatives have revealed their potential in developing new therapeutic agents. For instance, Patel and Patel (2010) explored the antimicrobial properties of fluoroquinolone-based thiazolidinones, indicating their potential in developing new antimicrobial agents N. Patel & S. D. Patel, 2010.
Wirkmechanismus
Eigenschaften
IUPAC Name |
cyclohexyl-[4-(8-fluoroquinoline-2-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O2/c22-17-8-4-7-15-9-10-18(23-19(15)17)21(27)25-13-11-24(12-14-25)20(26)16-5-2-1-3-6-16/h4,7-10,16H,1-3,5-6,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKCUKPKVJQDKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCN(CC2)C(=O)C3=NC4=C(C=CC=C4F)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-ethoxy-4-[(hydroxyimino)methyl]phenyl 3-nitrobenzoate](/img/structure/B5503572.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethoxy-N-methylbenzamide](/img/structure/B5503581.png)
![N-(2-chlorophenyl)-2-{[(3-fluorobenzylidene)amino]oxy}acetamide](/img/structure/B5503591.png)
![(2-{2-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B5503598.png)
![2-[2-(3,3-diphenyl-1-piperidinyl)-2-oxoethyl]morpholine hydrochloride](/img/structure/B5503599.png)


![8-[(4-chlorophenyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5503615.png)




![N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5503661.png)

